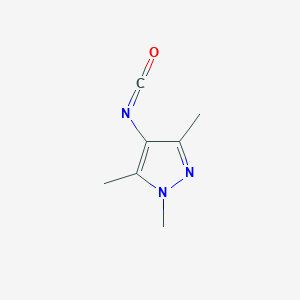

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole

Description

The exact mass of the compound 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-isocyanato-1,3,5-trimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-7(8-4-11)6(2)10(3)9-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXTVSHXGKVTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428167 | |

| Record name | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252956-48-2 | |

| Record name | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isocyanato-1,3,5-trimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. This document is intended for researchers and professionals in the fields of medicinal chemistry and drug development. The guide delves into the reactivity of this versatile building block, offering detailed protocols for its synthesis and subsequent utilization in the creation of novel pyrazolyl urea derivatives. With the pyrazole scaffold being a cornerstone in the development of kinase inhibitors and other therapeutic agents, this guide serves as a critical resource for leveraging 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in modern drug discovery programs.[1][2][3][4][5][6][7][8]

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][5][6][7] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5][6][8] The structural rigidity and the ability of the pyrazole ring to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, make it an ideal anchor for designing targeted therapeutics.[2]

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a functionalized pyrazole derivative that offers a reactive isocyanate group at the C4 position. This electrophilic handle provides a straightforward entry into a diverse range of derivatives, most notably ureas, which are another critical pharmacophore in many approved drugs. This guide will explore the chemical space that this unique building block unlocks.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is paramount for its effective use in synthesis and for the characterization of its downstream products.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | Supplier Data |

| Molecular Weight | 151.17 g/mol | Supplier Data |

| CAS Number | 252956-48-2 | Supplier Data |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | General knowledge of similar compounds |

| Solubility | (Predicted) Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) | General knowledge of similar compounds |

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~3.7-3.9 ppm (s, 3H, N-CH₃)

-

δ ~2.3-2.5 ppm (s, 3H, C3-CH₃)

-

δ ~2.2-2.4 ppm (s, 3H, C5-CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~150-155 ppm (C3)

-

δ ~140-145 ppm (C5)

-

δ ~125-130 ppm (-N=C=O)

-

δ ~110-115 ppm (C4)

-

δ ~35-40 ppm (N-CH₃)

-

δ ~12-15 ppm (C3-CH₃)

-

δ ~10-13 ppm (C5-CH₃)

-

-

Infrared (IR) Spectroscopy (neat):

-

A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2280 cm⁻¹.

-

C-H stretching bands from the methyl groups will appear around 2900-3000 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyrazole ring will be observed in the 1500-1600 cm⁻¹ region.

-

Synthesis of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole

The synthesis of the title compound can be logically approached from its corresponding carboxylic acid precursor, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, via the Curtius rearrangement. This method is widely used for the conversion of carboxylic acids to isocyanates with retention of stereochemistry and tolerance of a wide range of functional groups.

Experimental Protocol: Synthesis of a Representative Pyrazolyl Urea

This protocol describes the synthesis of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-N'-(4-chlorophenyl)urea, a representative example of a potential kinase inhibitor scaffold.

Materials:

-

Solution of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in toluene (from the previous step)

-

4-Chloroaniline

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

In a separate flask, dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM.

-

To this solution, add the toluene solution of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole (1.0 eq) dropwise at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for 2-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting materials.

-

If a precipitate forms, collect the solid by filtration, wash with cold DCM, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford the desired pyrazolyl urea.

Safety and Handling

Organic isocyanates are toxic, potent respiratory and skin sensitizers, and are highly reactive towards moisture. [14][15]All manipulations should be carried out in a well-ventilated fume hood by trained personnel. [15] Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., butyl rubber or laminate) are mandatory.

-

Eye Protection: Safety goggles and a face shield are essential.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: For operations with a high risk of aerosolization, a respirator with an organic vapor cartridge may be necessary.

Handling and Storage:

-

Handle under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, alcohols, amines, and strong bases.

Conclusion

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis from a commercially available precursor and its predictable reactivity make it an attractive tool for the rapid generation of libraries of pyrazolyl ureas and other derivatives. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in the design and synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors.

References

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available from: [Link]

-

GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. Available from: [Link]

-

One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - NIH. Available from: [Link]

-

13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Available from: [Link]

-

Design, synthesis and biological evaluation of new pyrazolyl-ureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis - PubMed. Available from: [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available from: [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. Available from: [Link]

-

A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation - ResearchGate. Available from: [Link]

-

1, 3, 5-Trimethyl-1H-pyrazole-4-carboxylic acid, min 95%, 1 gram. Available from: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Isocyanates technical fact sheet | SafeWork NSW. Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

- CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents.

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. Available from: [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. Available from: [Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy - DOI. Available from: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. Available from: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. Available from: [Link]

-

Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PubMed. Available from: [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. Available from: [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicstrive.com [academicstrive.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmatutor.org [pharmatutor.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 14. Pyrazole synthesis [organic-chemistry.org]

- 15. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Profile of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole

Introduction

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a specialized heterocyclic compound featuring a pyrazole core and a reactive isocyanate group. With the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol , this molecule is of interest to researchers in drug development and materials science due to the versatile reactivity of the isocyanate moiety, which allows for conjugation to biomolecules or polymerization.[1][2][3] A comprehensive understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the study of its reaction kinetics. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from analogous structures.

Molecular Structure and Synthesis

The foundational structure of this molecule is the 1,3,5-trimethyl-1H-pyrazole ring, substituted at the 4-position with an isocyanate (-N=C=O) functional group.

Diagram 1: Molecular Structure of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole

Caption: Predicted major fragmentation pathways for 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.

The molecular ion peak at m/z 151 should be clearly observable. Key fragment ions would result from the loss of carbon monoxide (CO) from the isocyanate group to give an ion at m/z 123, and the loss of the entire isocyanate radical (•NCO) to yield the trimethylpyrazolyl cation at m/z 109. Further fragmentation of the pyrazole ring would lead to a more complex pattern of lower mass ions.

Conclusion

References

- BenchChem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.

- Author Unknown. (n.d.). INFRARED SPECTRA OF THE HALOGEN ISOCYANATE AND THIOCYANATE.

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds IX: Urethanes and Diisocyanates.

- SpectraBase. (n.d.). 1,3,5-Trimethyl-pyrazole - Optional[1H NMR] - Spectrum.

- PubChem. (n.d.). 1,3,5-Trimethylpyrazole | C6H10N2 | CID 14081.

- ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.

- ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.

- CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.

- ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1....

- Cenmed Enterprises. (n.d.). 4-Isocyanato-1,3,5-Trimethyl-1H-Pyrazole.

- Semantic Scholar. (n.d.). Mass spectrometric investigation of some pyronylpyrazole derivatives.

- NIST WebBook. (n.d.). 1,3,5-Trimethyl-1H-pyrazol-4-amine.

- ChemicalBook. (n.d.). Pyrazole(288-13-1) 13C NMR spectrum.

- ChemBK. (n.d.). 4-ISOCYANATO-1,3,5-TRIMETHYL-1H-PYRAZOLE.

- ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.

- Author Unknown. (n.d.). Combination of 1H and 13C NMR Spectroscopy.

- PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.

- NIST WebBook. (n.d.). 1H-Pyrazole, 1,3,5-trimethyl-.

- ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.

- Aladdin Scientific. (n.d.). 4-Isocyanato-1, 3, 5-Trimethyl-1H-Pyrazole, min 95%, 1 gram.

- ChemicalBook. (n.d.). 4-ISOCYANO-1,3,5-TRIMETHYL-1H-PYRAZOLE.

- JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Organic Syntheses Procedure. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.

- Author Unknown. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.

- Thermo Fisher Scientific. (n.d.). 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97%.

Sources

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole

Introduction

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a specialized heterocyclic compound featuring a highly reactive isocyanate functional group. This moiety serves as a critical electrophilic partner in a variety of chemical transformations, most notably in the synthesis of urea and carbamate derivatives. For researchers in drug discovery and agrochemical development, such pyrazole-based scaffolds are of significant interest due to their prevalence in biologically active molecules. The strategic placement of the isocyanate group at the 4-position of the substituted pyrazole ring offers a versatile handle for molecular elaboration and the construction of complex chemical libraries.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to 4-isocyanato-1,3,5-trimethyl-1H-pyrazole. We will delve into the strategic considerations behind the chosen route, explain the causality of experimental choices, and provide detailed, actionable protocols for laboratory execution. The primary pathway discussed involves the synthesis of an amine precursor followed by its conversion to the target isocyanate using a safe and reliable phosgene equivalent.

Strategic Overview: A Multi-Step Approach

Direct synthesis of the title compound is not well-documented. Therefore, a multi-step approach commencing from a readily available pyrazole core is the most logical strategy. The chosen pathway hinges on the well-established transformation of an aromatic amine to an isocyanate. This leads to a retrosynthetic analysis that identifies 4-amino-1,3,5-trimethyl-1H-pyrazole as the key intermediate.

The overall synthetic strategy is a three-step process:

-

Nitration: Introduction of a nitro group at the 4-position of the 1,3,5-trimethyl-1H-pyrazole ring. This step is crucial as it installs a functional group that can be readily converted to the required amine.

-

Reduction: Conversion of the 4-nitro group to a 4-amino group. This is a standard transformation with several reliable methods available.

-

Isocyanate Formation: Reaction of the 4-amino-1,3,5-trimethyl-1H-pyrazole with a phosgene surrogate to yield the final product.

This pathway is selected for its reliability, the use of well-understood reactions, and the commercial availability of the initial starting materials.

Caption: Proposed three-step synthesis pathway for 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.

Part 1: Synthesis of the Key Amine Precursor

The cornerstone of this synthesis is the preparation of 4-amino-1,3,5-trimethyl-1H-pyrazole[1][2]. While commercially available, its synthesis from the corresponding nitro compound is often more cost-effective for larger-scale applications.

Step 1.1: Nitration of 1,3,5-Trimethyl-1H-pyrazole

The first step involves the electrophilic nitration of the pyrazole ring. The electron-rich nature of the pyrazole heterocycle directs nitration preferentially to the C4 position.

Causality of Experimental Choices:

-

Reagents: A mixture of nitric acid and sulfuric acid is the classic and most effective nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Temperature Control: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., 0-10 °C) during the addition of the pyrazole is critical to prevent over-nitration and the formation of undesired byproducts.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Once the nitrating mixture is prepared and cooled, add 1,3,5-trimethyl-1H-pyrazole dropwise via the dropping funnel. Maintain vigorous stirring and keep the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture over crushed ice. The product, 1,3,5-trimethyl-4-nitro-1H-pyrazole[3][4], will often precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 1.2: Reduction of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are effective for this purpose.

Causality of Experimental Choices:

-

Reducing Agent:

-

Tin(II) Chloride (SnCl₂): A classic and reliable method for the reduction of aromatic nitro compounds. It is tolerant of many functional groups and is effective in an acidic medium (HCl).

-

Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method that produces water as the only byproduct. It requires specialized hydrogenation equipment.

-

Sodium Dithionite (Na₂S₂O₄): A milder reducing agent that works well for certain heterocyclic systems under neutral or slightly basic conditions, offering a metal-free alternative.[5]

-

Experimental Protocol (Using SnCl₂):

-

Suspend 1,3,5-trimethyl-4-nitro-1H-pyrazole in ethanol or concentrated hydrochloric acid in a round-bottom flask.

-

Add a stoichiometric excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

-

Heat the mixture at reflux for several hours. Monitor the reaction progress by TLC until the starting nitro compound is fully consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or sodium carbonate until the solution is strongly basic (pH > 10). This will precipitate tin salts.

-

Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-amino-1,3,5-trimethyl-1H-pyrazole.

-

The product can be purified by column chromatography or recrystallization.

Part 2: Synthesis of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole

With the key amine precursor in hand, the final step is the conversion of the amino group to the isocyanate. While phosgene (COCl₂) is the traditional reagent, its extreme toxicity makes it unsuitable for most laboratory settings. Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a much safer and more convenient substitute, generating phosgene in situ.[6][7]

Causality of Experimental Choices:

-

Reagent: Triphosgene is the reagent of choice. It is a solid that can be weighed and handled with standard laboratory precautions, significantly reducing the hazards associated with gaseous phosgene.[6] One mole of triphosgene is equivalent to three moles of phosgene.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is essential. Its role is to scavenge the HCl that is generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) is required to prevent reaction with the highly electrophilic isocyanate product.

Caption: Reaction mechanism for isocyanate synthesis using triphosgene.

Experimental Protocol:

-

SAFETY FIRST: Triphosgene, while safer than phosgene, should be handled with extreme care in a well-ventilated fume hood. It can decompose to release phosgene upon contact with moisture or nucleophiles. Always wear appropriate personal protective equipment (PPE).

-

Dissolve 4-amino-1,3,5-trimethyl-1H-pyrazole and a non-nucleophilic base (e.g., 2.5 equivalents of triethylamine) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, prepare a solution of triphosgene (approximately 0.4 equivalents relative to the amine) in anhydrous dichloromethane.

-

Cool the amine solution in an ice bath to 0 °C.

-

Add the triphosgene solution dropwise to the stirred amine solution over 30-60 minutes. A precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by IR spectroscopy (disappearance of N-H stretches, appearance of a strong N=C=O stretch around 2250-2270 cm⁻¹) or TLC.

-

Filter the reaction mixture to remove the hydrochloride salt.

-

Carefully concentrate the filtrate under reduced pressure. Caution: Avoid excessive heating, as isocyanates can be thermally unstable.

-

The resulting crude 4-isocyanato-1,3,5-trimethyl-1H-pyrazole can be used directly for subsequent reactions or purified by vacuum distillation or chromatography if necessary.

Data Summary

Table 1: Reagents and Conditions for Synthesis

| Step | Reaction | Key Reagents | Solvent | Typical Conditions |

| 1 | Nitration | HNO₃, H₂SO₄ | - | 0-10 °C, then RT |

| 2 | Reduction | SnCl₂·2H₂O, HCl | Ethanol / aq. HCl | Reflux |

| 3 | Isocyanate Formation | Triphosgene, Triethylamine | Anhydrous DCM | 0 °C to RT |

Table 2: Properties of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O | [8] |

| Molecular Weight | 151.17 g/mol | [8] |

| IUPAC Name | 4-isocyanato-1,3,5-trimethyl-1H-pyrazole | |

| CAS Number | Not readily available | |

| MDL Number | MFCD07772794 | [8] |

Conclusion

The synthesis of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is readily achievable through a robust, three-step sequence involving nitration, reduction, and isocyanate formation. This guide outlines a field-proven pathway that prioritizes safety by employing triphosgene as a phosgene surrogate. The detailed protocols and mechanistic explanations provide researchers and drug development professionals with the necessary framework to confidently produce this valuable synthetic intermediate. Careful execution of the experimental procedures, particularly with respect to temperature control and the handling of hazardous reagents, is paramount to achieving high yields and purity.

References

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses . National Institutes of Health (NIH). [Link]

-

Curtius rearrangement . Wikipedia. [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses . Organic & Biomolecular Chemistry (RSC Publishing). [https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob022 Curtius rearrangement/unauth]([Link] Curtius rearrangement/unauth)

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry . PMC - NIH. [Link]

-

1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene . MDPI. [Link]

-

Triphosgene . ResearchGate. [Link]

-

4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole . Cenmed Enterprises. [Link]

-

1,3,5-trimethyl-1H-pyrazol-4-amine | C6H11N3 | CID 161603 . PubChem. [Link]

-

1,3,5-Trimethyl-1H-pyrazol-4-amine . NIST WebBook. [Link]

-

A decade review of triphosgene and its applications in organic reactions . PubMed. [Link]

-

Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols . Organic Chemistry Portal. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds . PMC - PubMed Central. [Link]

-

A decade review of triphosgene and its applications in organic reactions . PMC. [Link]

-

Triphosgene and its Application in Organic Synthesis | Request PDF . ResearchGate. [Link]

-

1,3,5-Trimethyl-4-nitro-1H-pyrazole . Oakwood Chemical. [Link]

-

1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid . Oakwood Chemical. [Link]

-

Pyrazole synthesis . Organic Chemistry Portal. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions . The Royal Society of Chemistry. [Link]

-

Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

5-Benzo[9][10]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole . Organic Syntheses Procedure. [Link]

-

1,3,5-trimethyl-4-nitro-1h-pyrazole . PubChemLite. [Link]

-

1,3,5-Trimethyl-4-nitro-1H-pyrazole | C6H9N3O2 | CID 121019 . PubChem. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities . National Institutes of Health (NIH). [Link]

-

SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms . National Institutes of Health (NIH). [Link]

-

5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole . ResearchGate. [Link]

-

A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection . Scirp.org. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines . MDPI. [Link]

- Process for the preparation of 3-amino-5-methylpyrazole.

Sources

- 1. 1,3,5-trimethyl-1H-pyrazol-4-amine | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]

- 3. 1,3,5-Trimethyl-4-nitro-1H-pyrazole [oakwoodchemical.com]

- 4. 1,3,5-Trimethyl-4-nitro-1H-pyrazole | C6H9N3O2 | CID 121019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A decade review of triphosgene and its applications in organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cenmed.com [cenmed.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole: A Technical Guide for Advanced Research

This document provides an in-depth technical overview of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole, a key heterocyclic building block for researchers, chemists, and professionals in drug development. This guide moves beyond simple data recitation to explain the causality behind its synthesis, reactivity, and applications, ensuring a thorough understanding for its practical use in the laboratory.

Core Chemical Identity and Properties

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a specialized reagent characterized by the highly reactive isocyanate (-N=C=O) group appended to a stable trimethylated pyrazole ring. This unique combination makes it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 252956-48-2 | [1][2] |

| Molecular Formula | C7H9N3O | [1][3] |

| Molecular Weight | 151.17 g/mol | [1][3] |

| Melting Point | 36 °C | [2] |

| Boiling Point | 76-80 °C at 2 mmHg | [2] |

| Appearance | Varies (often a low-melting solid or oil) | |

| Purity | Typically >95% | [1] |

Synthesis and Mechanistic Considerations

The synthesis of pyrazole derivatives is a well-established field in organic chemistry. While the specific, proprietary synthesis of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is not extensively detailed in public literature, a general and logical synthetic pathway can be inferred from established chemical principles. The most plausible route begins with the corresponding amine, 4-Amino-1,3,5-trimethyl-1H-pyrazole, followed by phosgenation or the use of a phosgene equivalent.

A common method for converting an amine to an isocyanate involves the use of triphosgene and a non-nucleophilic base.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole.

Expert Rationale:

-

Inert Atmosphere: The isocyanate group is highly susceptible to hydrolysis from atmospheric moisture, which would lead to the formation of an unstable carbamic acid, quickly decomposing to the starting amine and carbon dioxide. Conducting the reaction under nitrogen or argon is critical to prevent this side reaction and maximize yield.

-

Phosgene Equivalent: Triphosgene is a safer, solid alternative to gaseous phosgene. It reacts with the amine in the presence of a base to form the desired isocyanate.

-

Non-nucleophilic Base: A base like triethylamine is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. It is crucial that the base is non-nucleophilic to avoid reacting with the isocyanate product itself.

-

Purification: Purification, often via vacuum distillation, is necessary to remove any unreacted starting materials, byproducts, and the solvent.

Reactivity and Applications in Drug Discovery

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[4][5] Its metabolic stability and ability to participate in hydrogen bonding make it an attractive core for designing bioactive molecules.[4] The addition of the isocyanate group transforms this stable core into a versatile reactant for building complex molecular architectures.

The primary utility of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole lies in its reactivity with nucleophiles.[6][7] This allows for the straightforward introduction of the trimethylpyrazole moiety into other molecules.

Key Reactions:

-

With Alcohols: Forms urethane linkages.

-

With Amines: Forms urea linkages.

-

With Thiols: Forms thiocarbamate linkages.

These linkages are fundamental in drug design and materials science. For instance, pyrazole-containing compounds have been investigated for a wide range of therapeutic areas, including as anticancer, anti-inflammatory, and antibacterial agents.[4][8][9] The ability to readily form urea and urethane bonds allows researchers to couple the pyrazole scaffold to other pharmacophores, creating novel hybrid molecules with potentially enhanced or new biological activities.

Isocyanates derived from pyrazoles are also explored as "blocked isocyanates" in materials science, particularly for coatings.[10][11] In these systems, the pyrazole acts as a protecting group that can be thermally removed to regenerate the reactive isocyanate at a specific temperature, allowing for controlled curing processes.[6][10]

Experimental Protocol: General Procedure for Reaction with a Primary Amine

This protocol provides a self-validating system for the synthesis of a substituted urea using 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole.

Objective: To synthesize N-((1,3,5-trimethyl-1H-pyrazol-4-yl)carbamoyl) derivative of a target primary amine.

Materials:

-

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole

-

Target primary amine (1.0 equivalent)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, syringes)

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask under a positive pressure of nitrogen, dissolve the target primary amine (1.0 eq) in anhydrous DCM.

-

Reaction Initiation: While stirring at room temperature (or 0 °C for highly reactive amines), add a solution of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (1.05 eq) in anhydrous DCM dropwise via syringe over 15 minutes.

-

Rationale: A slight excess of the isocyanate ensures complete consumption of the valuable amine. A slow, dropwise addition helps to control any potential exotherm.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

-

Self-Validation: TLC provides a direct visual confirmation that a reaction has occurred.

-

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil via column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure urea product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Self-Validation: Spectroscopic analysis provides definitive proof of the product's identity and purity, confirming the success of the synthesis.

-

Safety and Handling

As a reactive isocyanate, 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole requires careful handling to ensure laboratory safety.

-

Hazard Classification: It is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) or respiratory sensitization (H334). It is also considered harmful if inhaled (H332) or in contact with skin (H312).[12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[12][13]

-

Handling Precautions: Avoid breathing dust, fumes, or vapors.[12] Prevent contact with skin and eyes.[12] Use under an inert atmosphere where possible to prevent reaction with moisture.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Refrigeration is often recommended.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

In case of skin contact: Wash with plenty of soap and water.[12]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or physician.[12]

-

References

-

4-Isocyanato-1, 3, 5-Trimethyl-1H-Pyrazole, min 95%, 1 gram. Aladdin Scientific. [Link]

-

4-ISOCYANATO-1,3,5-TRIMETHYL-1H-PYRAZOLE. ChemBK. [Link]

-

Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing. [Link]

-

Reactions of isocyanates and various nucleophiles. ResearchGate. [Link]

-

4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole. Cenmed Enterprises. [Link]

-

Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents on Rheological and Mechanical Performance of Clearcoats. ResearchGate. [Link]

-

Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. RSC Publishing. [Link]

-

Effect of Urethane Crosslinking by Blocked Isocyanates with Pyrazole-Based Blocking Agents on Rheological and Mechanical Performance of Clearcoats. MDPI. [Link]

-

Safety Data Sheet for 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate. Angene Chemical. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Organic Syntheses. [Link]

-

Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

1,3,5-Trimethyl-1H-pyrazole. Chemsrc. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. MDPI. [Link]

-

4,5-Dihydro-1H-pyrazole: An indispensable scaffold. DSpace Repository. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chembk.com [chembk.com]

- 3. cenmed.com [cenmed.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole: From Hazard Assessment to Safe Laboratory Application

Introduction: Understanding a Potent Synthetic Building Block

To the researcher in medicinal chemistry and drug development, pyrazole scaffolds are foundational motifs, present in a multitude of approved therapeutics. The compound 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (CAS No: 252956-48-2) represents a particularly valuable, albeit hazardous, derivative of this family.[1] Its utility lies in the potent electrophilicity of the isocyanate (-N=C=O) functional group, which serves as a highly reactive handle for covalently modifying target proteins or for constructing complex molecular architectures, such as urea-linked kinase inhibitors.[2]

However, the very reactivity that makes this compound a powerful synthetic tool also renders it a significant occupational hazard. A standard Material Safety Data Sheet (MSDS) provides crucial warnings, but for the hands-on scientist, a deeper, mechanistic understanding of these hazards is essential for designing truly safe and effective experimental protocols. This guide moves beyond compliance to provide a framework for proactive risk mitigation, grounded in the chemical principles governing the compound's behavior. We will dissect the nature of its reactivity, translate hazard classifications into practical laboratory controls, and outline workflows that ensure both scientific integrity and personal safety.

Section 1: The Duality of Reactivity — The Pyrazole Core and the Isocyanate Warhead

The chemical personality of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is best understood as a combination of a stable aromatic core and a highly reactive functional group. The trimethyl-substituted pyrazole ring is relatively inert, providing a stable scaffold. The isocyanate group, conversely, is a potent electrophile, readily attacked by nucleophiles. This reactivity is the mechanistic basis for both its synthetic utility and its primary health hazards. It will readily react with water (hydrolysis), alcohols (to form carbamates), and amines (to form ureas). In a biological context, this means it can react with water in the respiratory tract and with nucleophilic residues (like lysine or cysteine) on proteins in the skin, eyes, and lungs, leading to irritation and sensitization.

Caption: Risk assessment flow from compound handling to potential health outcomes.

Section 3: Self-Validating Protocols for Safe Handling and Use

A self-validating protocol is one where safety is an integral part of the workflow, not an afterthought. The following protocols are designed to mitigate the risks identified above.

Protocol 3.1: Engineering Controls and Laboratory Setup

The primary defense against isocyanate exposure is robust engineering controls.

-

Fume Hood Mandate: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.

-

Causality: A fume hood is the only reliable method to control airborne particulate and vapor concentrations, directly mitigating the H334, H332, and H335 inhalation hazards. [3]3. Decontamination Station: Prepare a decontamination solution (e.g., 5% sodium carbonate or 1% ammonia in water with a small amount of detergent) and keep it in the fume hood. This solution neutralizes the isocyanate group, rendering it non-hazardous for cleaning spills on glassware or work surfaces.

-

Inert Atmosphere: For reactions, especially those sensitive to moisture, handling the compound under an inert atmosphere (Nitrogen or Argon) is recommended. This not only protects the reaction's integrity but also minimizes the compound's reaction with atmospheric moisture, reducing potential hydrolysis and aerosolization.

Protocol 3.2: Personal Protective Equipment (PPE) — The Last Line of Defense

PPE must be selected to provide a complete barrier against the specific hazards of this compound.

| Protection Type | Specification | Rationale and Best Practices |

| Hand | Nitrile or Neoprene Gloves | Always wear two pairs of gloves (double-gloving). The outer glove is considered contaminated; remove it before exiting the fume hood. Inspect gloves for any signs of degradation or puncture before use. [4][5] |

| Eye/Face | Chemical Splash Goggles AND a Face Shield | Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and airborne dust. A face shield worn over the goggles protects the entire face. [4] |

| Body | Chemical-resistant Lab Coat, Closed-toe Shoes | A fully fastened lab coat made of a non-absorbent material is required. Ensure no skin is exposed between the glove and the sleeve. |

| Respiratory | None required during routine handling in a certified fume hood. | A NIOSH-approved respirator with organic vapor/particulate cartridges should be available for emergency situations like a large spill outside of a fume hood. [3] |

Protocol 3.3: A Step-by-Step Laboratory Workflow

This workflow integrates safety at each stage of the experimental process.

Caption: A safe and logical workflow for laboratory use of the compound.

Section 4: Emergency Response Protocols

Preparedness is key to minimizing harm in the event of an exposure or spill.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [4]* Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists or if the exposure was significant. [4]* Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention. [4]* Small Spill (inside fume hood): Cover the spill with an inert absorbent material (e.g., vermiculite). Carefully scoop the material into a waste container. Decontaminate the area with the neutralizing solution described in Protocol 3.1.

-

Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and safety officers. Prevent entry and ensure ventilation. Cleanup should only be performed by trained personnel wearing appropriate respiratory protection.

Section 5: Physicochemical Data for the Synthetic Chemist

Accurate physical data is crucial for experimental design and reproducibility.

| Property | Value | Source |

| CAS Number | 252956-48-2 | [1] |

| Molecular Formula | C₇H₉N₃O | [1][4] |

| Molecular Weight | 151.17 g/mol | [1][6] |

| Melting Point | 36 °C | [6] |

| Boiling Point | 76-80 °C @ 2 mmHg | [6] |

| Purity | Typically >97% | [4] |

| Storage Conditions | Keep refrigerated in a dry, well-ventilated place. | [4] |

Conclusion

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a quintessential example of a modern synthetic building block: highly functionalized, efficient, and demanding of respect. Its value in constructing novel chemical entities for drug discovery is matched by its potential to cause significant harm, particularly irreversible respiratory sensitization. By moving beyond a cursory reading of an MSDS to a deeper, mechanistic understanding of its reactivity, researchers can design and implement robust safety protocols. The integration of engineering controls, appropriate PPE, and a meticulous, safety-conscious workflow is not a barrier to research but a prerequisite for conducting it responsibly and sustainably.

References

-

4-Isocyanato-1, 3, 5-Trimethyl-1H-Pyrazole, min 95%, 1 gram . Aladdin Scientific. [Link]

-

4-ISOCYANATO-1,3,5-TRIMETHYL-1H-PYRAZOLE . ChemBK. [Link]

-

4 Isocyanato 1 3 5 Trimethyl 1H Pyrazole . Cenmed Enterprises. [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles . Organic Syntheses. [Link]

-

Pyrazole synthesis . Organic Chemistry Portal. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions . The Royal Society of Chemistry. [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method . International Journal of Trend in Scientific Research and Development. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole in Organic Solvents

Foreword: Navigating the Solubility Landscape for Accelerated Drug Discovery

In the realm of medicinal chemistry and drug development, understanding the solubility of a lead compound is not merely a preliminary step but a cornerstone of its entire development trajectory. The bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug candidate are intrinsically linked to its solubility characteristics. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for approaching the solubility of a novel pyrazole derivative, 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.

Pyrazole scaffolds are of immense interest in pharmacology due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The introduction of a reactive isocyanate group offers a versatile handle for further synthetic modifications, making this particular compound a potentially valuable building block. However, the isocyanate moiety also introduces unique challenges and considerations for its handling and solubility assessment.

This document moves beyond a simple recitation of protocols. It is designed to provide a deep, mechanistic understanding of why certain solvents are chosen and how solubility is fundamentally governed by the interplay of molecular forces. We will delve into the theoretical underpinnings of solubility, provide a robust, self-validating experimental protocol for its determination, and discuss the interpretation of solubility data in the context of drug development.

Physicochemical Profile of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole

A thorough understanding of the solute's molecular structure is paramount to predicting and interpreting its solubility. The structure of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is presented below:

Molecular Formula: C₇H₉N₃O Molecular Weight: 151.17 g/mol

Key Structural Features and Their Implications for Solubility:

-

Pyrazole Core: The 1,3,5-trimethyl-1H-pyrazole ring forms the core of the molecule. The pyrazole ring itself is aromatic and possesses both a pyridine-like nitrogen (sp² hybridized) and a pyrrole-like nitrogen.[2] This imparts a degree of polarity to the molecule. The three methyl groups are nonpolar and contribute to the molecule's overall lipophilicity.

-

Isocyanate Group (-N=C=O): This is a highly electrophilic and reactive functional group. It is polar and can act as a hydrogen bond acceptor at the oxygen and nitrogen atoms.[3][4] Its reactivity, particularly with protic solvents (containing -OH or -NH groups), is a critical consideration in solvent selection for solubility studies.

-

Overall Polarity: The molecule possesses a moderate overall polarity. It has a polar isocyanate group and a semi-polar pyrazole core, contrasted by the nonpolar methyl groups. This amphiphilic nature suggests that it will not be readily soluble in the extremes of the solvent polarity spectrum (e.g., highly nonpolar hexanes or highly polar water) but will likely exhibit favorable solubility in solvents of intermediate polarity.

Guiding Principles for Solvent Selection

The adage "like dissolves like" is the foundational principle in solubility science.[5] This means that a solute will dissolve best in a solvent that has similar intermolecular forces. For 4-isocyanato-1,3,5-trimethyl-1H-pyrazole, we must consider the following interactions:

-

Van der Waals forces: Present in all molecules, these will be the primary mode of interaction with nonpolar solvents.

-

Dipole-dipole interactions: The polar pyrazole ring and the isocyanate group will favor interactions with polar aprotic solvents.

-

Hydrogen bonding: While the molecule itself does not have a hydrogen bond donor, the nitrogen and oxygen atoms of the isocyanate group can act as hydrogen bond acceptors.

Based on these principles, a logical selection of solvents for screening would span the polarity spectrum, with a focus on aprotic solvents to avoid reaction with the isocyanate group.

Table 1: Proposed Organic Solvents for Solubility Screening

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Nonpolar | Toluene, Dichloromethane (DCM) | To assess the contribution of the nonpolar methyl groups and the aromatic pyrazole ring to solubility. DCM has a slight polarity that may be favorable. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | This class of solvents is expected to be most effective. They offer a range of polarities and can engage in dipole-dipole interactions without reacting with the isocyanate group. |

| Polar Protic | Ethanol, Methanol | Caution: These solvents can react with the isocyanate group to form urethanes.[6] Solubility testing in these should be conducted rapidly at low temperatures if necessary for specific applications, but they are generally not recommended for stable stock solutions. |

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The following protocol describes a robust and self-validating method for determining the equilibrium solubility of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in a given solvent at a controlled temperature.

Materials and Equipment

-

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringes and syringe filters (0.22 µm, compatible with the organic solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

Caption: Isothermal solubility determination workflow.

Step-by-Step Procedure

-

Preparation of Slurries:

-

To a series of labeled vials, add an excess amount of solid 4-isocyanato-1,3,5-trimethyl-1H-pyrazole (e.g., 20-30 mg). The key is to have undissolved solid remaining at equilibrium.

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic shaker for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample with a known weight of the appropriate solvent to bring the concentration into the linear range of the analytical method.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole in the chosen solvent of a known concentration.

-

Perform a series of dilutions to create at least five calibration standards of known concentrations.

-

-

Quantitative Analysis (HPLC Method Example):

-

Analyze the diluted samples and the calibration standards by HPLC. A reverse-phase C18 column is a good starting point.[7][8]

-

Mobile Phase: A gradient of acetonitrile and water is often effective.

-

Detection: Use a UV detector set to a wavelength where the compound has a strong absorbance (a preliminary UV scan of a dilute solution is recommended to determine the λ_max).

-

Quantification: Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression equation of this curve to determine the concentration of the diluted samples.

-

Calculation of Solubility

The solubility is calculated by back-calculating from the diluted sample concentration to the original, undiluted supernatant concentration.

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL) × Total weight of diluted sample (g)) / Weight of filtered sample (g)

Data Interpretation and Reporting

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Toluene | e.g., 15 | e.g., 0.099 | Sparingly Soluble |

| Dichloromethane | e.g., 50 | e.g., 0.331 | Soluble |

| Ethyl Acetate | e.g., 120 | e.g., 0.794 | Freely Soluble |

| Acetonitrile | e.g., 95 | e.g., 0.629 | Soluble |

| Dimethylformamide (DMF) | e.g., >200 | e.g., >1.323 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | e.g., >200 | e.g., >1.323 | Very Soluble |

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

Relationship between Solute-Solvent Properties and Solubility

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen-bonding interactions in hard segments of shape memory polyurethane: toluene diisocyanates and 1,6-hexamethylene diisocyanate. A theoretical and comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Polyurethane - Wikipedia [en.wikipedia.org]

- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 저분자 HPLC [sigmaaldrich.com]

A Technical Guide to the Stability and Storage of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole

Abstract: 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is a valuable heterocyclic building block used in chemical synthesis and drug discovery. Its utility is intrinsically linked to the highly reactive isocyanate functional group. However, this reactivity also presents significant challenges regarding the compound's stability and storage. This guide provides an in-depth analysis of the chemical properties, degradation pathways, and optimal storage and handling conditions for 4-isocyanato-1,3,5-trimethyl-1H-pyrazole, offering field-proven insights for researchers, scientists, and drug development professionals to ensure its integrity and safe use.

Introduction: Compound Profile

4-isocyanato-1,3,5-trimethyl-1H-pyrazole (CAS No: 252956-48-2) is a substituted pyrazole featuring a reactive isocyanate (-N=C=O) moiety.[1][2] The pyrazole ring itself is a stable aromatic heterocycle common in pharmacologically active compounds.[3] The synthetic utility of this molecule stems almost entirely from the electrophilic nature of the isocyanate group, which readily participates in nucleophilic addition reactions.[4] This reactivity is a double-edged sword, making the compound a versatile reagent but also susceptible to degradation if not stored and handled correctly.

Key Physical Properties:

-

Appearance: Typically a low-melting solid.

-

Melting Point: ~36 °C[5]

-

Boiling Point: 76-80 °C at 2 mmHg[5]

The Chemistry of Instability: The Isocyanate Functional Group

The stability of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is dictated by the chemistry of its isocyanate group. The carbon atom in the -N=C=O group is highly electrophilic and is the primary site of reaction. It readily reacts with any compound containing an active hydrogen atom, such as water, alcohols, and amines.[6][7] Understanding these reactions is fundamental to preventing degradation.

-

Reaction with Water (Hydrolysis): This is the most common and critical degradation pathway during storage. The isocyanate reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding primary amine (4-amino-1,3,5-trimethyl-1H-pyrazole) and carbon dioxide gas.[8]

-

Reaction with Alcohols: Forms stable urethane (carbamate) linkages.

-

Reaction with Amines: Forms stable urea linkages. This reaction is particularly problematic as the amine product of hydrolysis can react with remaining isocyanate, leading to the formation of a symmetric urea impurity and accelerating the loss of the desired starting material.[9]

Primary Degradation Pathways

The principal threat to the shelf-life of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole is exposure to atmospheric moisture. Thermal stress is a secondary, but still significant, factor.

Hydrolytic Degradation and Dimerization

The reaction with water is a cascading process. The initial hydrolysis creates an amine, which is itself a nucleophile. This amine can then attack another molecule of the isocyanate, leading to the formation of a stable, undesired urea dimer. This process consumes two equivalents of the starting material for every molecule of water that initiates the degradation.

Thermal Degradation

While more stable than many aliphatic isocyanates, prolonged exposure to elevated temperatures can cause degradation and polymerization.[9] Under fire conditions, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) can be generated.[10][11]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to maximize the shelf-life and ensure the purity of 4-isocyanato-1,3,5-trimethyl-1H-pyrazole.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2–8 °C[12] | Slows the rate of potential degradation reactions and helps maintain the solid state, reducing vapor pressure. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen)[13] | Prevents contact with atmospheric moisture, the primary cause of hydrolytic degradation. |

| Container | Tightly sealed, amber glass or other opaque container | Prevents moisture ingress and protects from light, which can potentially catalyze degradation. Opened containers must be carefully resealed.[10] |

| Moisture | Store in a dry, desiccated environment | Minimizes the risk of hydrolysis. Avoid storage in frost-free freezers which undergo temperature cycling. |

Safe Handling Protocol

-

Preparation: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Environment: Perform all manipulations in a glove box or under a positive pressure of inert gas (e.g., in a flask connected to a nitrogen or argon line).

-

Dispensing: Use clean, dry spatulas and glassware. Quickly weigh the desired amount and promptly and securely reseal the main container. Purging the container headspace with inert gas before resealing is highly recommended.

-

Solubilization: If preparing a stock solution, use anhydrous solvents. Solvents should be freshly dried or from a sealed bottle to ensure minimal water content.

Incompatible Materials

To prevent hazardous reactions and product degradation, avoid contact with the following substances:

| Class of Substance | Examples | Consequence of Contact |

| Water / Moisture | Humidity, wet glassware, protic solvents | Rapid hydrolysis to form amine and urea impurities.[8][13] |

| Alcohols | Methanol, Ethanol, Isopropanol | Forms urethane adducts, consuming the isocyanate. |

| Amines | Primary and secondary amines | Forms urea adducts, consuming the isocyanate. |

| Strong Oxidizing Agents | Peroxides, Nitrates | Can lead to vigorous, potentially explosive reactions.[14] |

| Strong Acids & Bases | HCl, NaOH | Can catalyze polymerization and other degradation reactions. |

Protocol for Stability and Purity Assessment

Regularly assessing the purity of the compound is a self-validating practice that ensures experimental success. A multi-pronged approach using chromatographic and spectroscopic methods is recommended.

Purity Assessment Workflow

Experimental Methodologies

1. Purity Analysis by Reverse-Phase HPLC: This method quantifies the main component relative to its impurities.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 10-15 minutes.

-

Detection: UV detector at 254 nm or 220 nm.

-

Analysis: The primary degradation products (amine, urea) are typically more polar and will elute earlier than the parent isocyanate. Purity is determined by the area percentage of the main peak.[15]

2. Impurity Identification by LC-MS: This technique is used to confirm the identity of impurities.

-

Methodology: Use an LC method similar to the one for HPLC purity analysis, but with a mass spectrometer as the detector.

-

Analysis: Monitor for the expected masses of the parent compound (m/z = 152.08 for [M+H]⁺), the hydrolyzed amine product (m/z = 126.11 for [M+H]⁺), and the urea dimer (m/z = 277.18 for [M+H]⁺). This provides definitive evidence of hydrolytic degradation.[9][16]

Safety and Hazard Management

Isocyanates as a class are hazardous compounds that require careful handling to avoid adverse health effects.[6]

-

Primary Hazards:

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use only in a certified chemical fume hood or with an approved respirator.[7][13]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[20]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Latex gloves are not recommended.[7]

-

Skin Protection: Wear a lab coat and appropriate protective clothing.[13]

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. Seek medical attention.[17]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[13]

-

-

Spill and Disposal:

References

- Environmental Protection Agency. (n.d.). Environmental Fate.

- Chemsrc. (2025). 1,3,5-Trimethyl-1H-pyrazole | CAS#:1072-91-9.

- PubMed. (n.d.). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry.

- Fluorochem. (2023). FF-5394 - Safety Data Sheet.

- Biosynth. (2021). Safety Data Sheet FD11198.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- Vulcanchem. (n.d.). 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole.

- ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.

- Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview.

- ResearchGate. (2025). Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint.

- RSC Publishing. (n.d.). Exposure to airborne isocyanates and other thermal degradation products at polyurethane-processing workplaces.

- Combi-Blocks. (2023). Safety Data Sheet JQ-8766.

- Gaco Western LLC. (2015). SAFETY DATA SHEET ISOCYANATE COMPONENT A.

- Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates.

- CymitQuimica. (2024). Safety Data Sheet F826554.

- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

- Cenmed Enterprises. (n.d.). 4-Isocyanato-1,3,5-Trimethyl-1H-Pyrazole.

- Aladdin Scientific. (n.d.). 4-Isocyanato-1, 3, 5-Trimethyl-1H-Pyrazole, min 95%, 1 gram.

- National Institutes of Health. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.

- PubChem. (n.d.). 4-isocyanato-1-methyl-1H-pyrazole.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Royal Society of Chemistry. (n.d.). Analytical Methods.

- ChemBK. (n.d.). 4-ISOCYANATO-1,3,5-TRIMETHYL-1H-PYRAZOLE.

Sources

- 1. cenmed.com [cenmed.com]

- 2. calpaclab.com [calpaclab.com]

- 3. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]

- 5. chembk.com [chembk.com]

- 6. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 7. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 9. Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. combi-blocks.com [combi-blocks.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. biosynth.com [biosynth.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Exposure to airborne isocyanates and other thermal degradation products at polyurethane-processing workplaces - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 17. gaco.com [gaco.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. 4-isocyanato-1-methyl-1H-pyrazole | C5H5N3O | CID 45790024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Guide to 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole: Availability, Synthesis, and Application Strategy